N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine
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Overview
Description
Preparation Methods
The synthesis of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves the coupling of 3-phenyl-2-sulfanylpropanoic acid with phenylalanylalanine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Chemical Reactions Analysis
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the peptide bond can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of sulfanyl groups in peptides.
Biology: The compound is used in studies of enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.
Mechanism of Action
The mechanism of action of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of neprilysin, an enzyme that degrades amyloid-beta peptides. By inhibiting neprilysin, the compound can increase the levels of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease . The molecular pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent peptide cleavage.
Comparison with Similar Compounds
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can be compared with other dipeptides, such as:
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanyltyrosine: This compound has a similar structure but includes a tyrosine residue instead of alanine.
N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylglycine: This compound includes a glycine residue and has different chemical and biological properties, such as lower molecular weight and different reactivity.
The uniqueness of this compound lies in its specific combination of phenylalanine and alanine residues, as well as the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1 |
InChI Key |
CNILVMARPONFBX-JCGIZDLHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S |
Origin of Product |
United States |
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